2,2,2,4'-Tetrafluoroacetophenone

Description

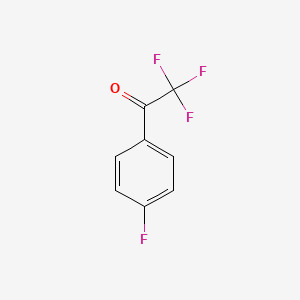

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKLMXJAEKXROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060958 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-32-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2,4'-Tetrafluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 655-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2,4'-TETRAFLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27QD2KWG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 2,2,2,4'-Tetrafluoroacetophenone

An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring, make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and safety information. The strategic incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a key intermediate in drug discovery and development.[1][2]

Chemical and Physical Properties

This compound, also known as α,α,α,4-tetrafluoroacetophenone, is a ketone that exists as a liquid or a low-melting solid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 655-32-3[3][4] |

| Molecular Formula | C₈H₄F₄O[4] |

| Molecular Weight | 192.11 g/mol [3] |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone[4] |

| Synonyms | α,α,α,4-Tetrafluoroacetophenone, p-Fluorotrifluoroacetophenone, 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone[4] |

| InChI | 1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H[3] |

| InChIKey | LUKLMXJAEKXROG-UHFFFAOYSA-N[3] |

| SMILES | Fc1ccc(cc1)C(=O)C(F)(F)F[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White or colorless to light yellow powder to lump to clear liquid[1] |

| Melting Point | 24-27 °C (lit.)[3][5] |

| Boiling Point | 66-67 °C at 34 mmHg (lit.)[3][5] |

| Density | 1.37 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.448 (lit.)[3] |

| Flash Point | 32 °C (89.6 °F) - closed cup |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Spectroscopy | Data |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC.[4] |

| ¹³C NMR | Spectrum available from Wiley-VCH GmbH.[4] |

| IR Spectrum | Data compiled by Coblentz Society, Inc.[6] Available as FTIR and ATR-IR spectra.[4] |

| Mass Spectrometry | Kovats Retention Index, Standard non-polar: 852 (NIST Mass Spectrometry Data Center).[4] |

Synthesis Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the Grignard reaction of a fluorinated phenyl magnesium halide with a trifluoroacetylating agent. Below is a representative experimental protocol adapted from the synthesis of a similar compound, 4'-Bromo-2,2,2-trifluoroacetophenone.[7]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 1-bromo-4-fluorobenzene and ethyl trifluoroacetate.

Materials:

-

1-bromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

n-Butyllithium (alternative for organolithium route)

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent (4-Fluorophenylmagnesium Bromide):

-

In a flame-dried round-bottom flask under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF.

-

Add a solution of 1-bromo-4-fluorobenzene in the anhydrous solvent dropwise to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary.

-

Once the reaction starts, add the remaining 1-bromo-4-fluorobenzene solution at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.[8]

-

-

Acylation Reaction:

-

In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF.[9]

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula or dropping funnel, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 15-30 minutes) and then allow it to warm to room temperature gradually.[7]

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Adjust the pH of the aqueous layer to approximately 2 with 1 M hydrochloric acid.[7]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.[7]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

-

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

-

Pharmaceutical Synthesis: The trifluoromethyl and fluoro-phenyl moieties are common in modern pharmaceuticals. This compound is a key precursor for introducing these groups into larger molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

-

Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and stability of pesticides and herbicides.

-

Materials Science: It is used in the development of advanced polymers with improved thermal and chemical resistance.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 4: Hazard Identification and Safety Precautions

| Hazard | Description |

| GHS Pictograms | Flame, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H228: Flammable solid. H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type P3 (EN 143) respirator cartridges. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in drug discovery and materials science. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established organometallic routes. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers and scientists working with this compound. Adherence to strict safety protocols is essential when handling this hazardous material. The continued exploration of the reactivity of this compound is expected to lead to the development of novel molecules with enhanced properties and functionalities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 4. This compound | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 655-32-3 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone (CAS 655-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and synthetic methodologies related to 2,2,2,4'-Tetrafluoroacetophenone. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its fluorine substituents.

Core Physicochemical and Spectroscopic Properties

This compound, also known as α,α,α,4-Tetrafluoroacetophenone, is a ketone derivative with a trifluoromethyl group and a fluorine atom on the phenyl ring.[1] These structural features significantly influence its reactivity and the properties of molecules synthesized from it.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 655-32-3 | [2][3] |

| Molecular Formula | C₈H₄F₄O | [2][3][4] |

| Molecular Weight | 192.11 g/mol | [2][3][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][5] |

| Melting Point | 24-27 °C | [6][7][8] |

| Boiling Point | 152 °C (at atmospheric pressure); 66-67 °C (at 34 mmHg) | [2][6][4] |

| Density | 1.37 g/mL at 25 °C | [6][4][7] |

| Refractive Index (n20/D) | 1.448 | [6][4][7] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | References |

| ¹H NMR | Spectra available from commercial suppliers. | [9] |

| ¹³C NMR | Spectra available from commercial suppliers. | [9] |

| IR Spectrum | Data available in the NIST WebBook. | [10] |

| Mass Spectrum | Data available in public databases. | [9] |

| UV (λmax) | 266nm (in 2-Propanol) | [8][11] |

Safety and Handling

This compound is a flammable solid and requires careful handling.[9] It is also an irritant to the skin, eyes, and respiratory system.[9][12]

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable solids | GHS02 | Danger | H228: Flammable solid |

| Skin corrosion/irritation | GHS07 | Danger | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 | Danger | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | GHS07 | Danger | H335: May cause respiratory irritation |

Data sourced from multiple references.[13][9][14]

Precautionary Statements: P210, P240, P241, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501.[9] Always consult the latest Safety Data Sheet (SDS) before handling.[12]

Applications in Research and Development

The presence of both a trifluoromethyl group and a fluorine-substituted aromatic ring makes this compound a valuable intermediate in several fields.[2] Its fluorinated structure can enhance properties such as lipophilicity, metabolic stability, and bioavailability in drug candidates.[2]

-

Pharmaceutical Synthesis: It serves as a key building block for creating complex, biologically active molecules.[2] The trifluoromethyl group is a common motif in many modern pharmaceuticals.

-

Agrochemical Development: Similar to pharmaceuticals, its incorporation into agrochemical candidates can improve their efficacy and performance.[2]

-

Materials Science: It is utilized in the development of advanced polymers with enhanced thermal and chemical resistance.[2]

-

Organic Synthesis: It is a versatile reagent for introducing the 4-fluorophenyl and trifluoromethyl moieties into organic compounds. It is used in reactions such as the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines.[5][11]

Experimental Protocols

This compound is a substrate in various organic reactions. Below is a representative experimental protocol for a proline-catalyzed asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

(S)-proline

-

Ketone (e.g., acetone, cyclohexanone)

-

Aldehyde (e.g., 4-nitrobenzaldehyde) or Ketone (e.g., this compound)

-

Solvent (e.g., DMSO, or a methanol/water mixture)

-

Stirring apparatus

-

Reaction vessel (e.g., 2 mL vial)

Procedure:

-

Charging the Reaction Vessel: In a 2 mL vial at room temperature, add (S)-proline (0.03 mmol).

-

Solvent Addition: Add the chosen solvent system. For a methanol/water system, this could be 40 µL of methanol and 10 µL of water.

-

Addition of Reactants: Add the ketone (1.5 mmol) followed by the aldehyde or second ketone (0.3 mmol).

-

Reaction: Cap the vial and stir the reaction mixture at room temperature for the desired time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove the water-soluble proline catalyst. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the desired aldol product.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 655-32-3 [amp.chemicalbook.com]

- 5. 2,2,2,4′-テトラフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. studylib.net [studylib.net]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 13. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and physicochemical properties of 2,2,2,4'-tetrafluoroacetophenone. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this versatile fluorinated building block.

Nomenclature and Structure

This compound is a fluorinated aromatic ketone. Its systematic and common names, along with key identifiers, are summarized below.

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone[1] |

| Common Synonyms | α,α,α,4-Tetrafluoroacetophenone, p-Fluorotrifluoroacetophenone, 4'-Fluoro-2,2,2-trifluoroacetophenone[1] |

| CAS Number | 655-32-3[1] |

| Molecular Formula | C₈H₄F₄O[2] |

| Molecular Weight | 192.11 g/mol [3] |

| SMILES | FC1=CC=C(C=C1)C(=O)C(F)(F)F |

| InChI Key | LUKLMXJAEKXROG-UHFFFAOYSA-N |

Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Melting Point | 24-27 °C | |

| Boiling Point | 66-67 °C at 34 mmHg | |

| Density | 1.37 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.448 | |

| Flash Point | 32 °C (closed cup) | [3] |

| λmax | 266 nm (in 2-Propanol) | [2] |

Synthesis

This compound can be synthesized through various methods, with the Grignard reaction being a prominent route.

Experimental Protocol: Synthesis via Grignard Reaction[5]

This protocol details the synthesis of 4-fluoro-α,α,α-trifluoroacetophenone (an alternative name for this compound) from 4-fluorobromobenzene and trifluoroacetic acid.

Materials:

-

4-Fluorobromobenzene (52.5 g)

-

Magnesium turnings (7.3 g)

-

Ether (anhydrous)

-

Iodine (small crystals)

-

Trifluoroacetic acid (11.4 g)

-

Crushed ice

-

Hydrochloric acid

Procedure:

-

In a three-neck flask, charge 4-fluoro-1-bromobenzene (52.5 g) with 60 ml of ether, followed by magnesium turnings (7.3 g).

-

Rinse the walls of the flask with a few ml of ether.

-

Add small crystals of iodine to initiate the Grignard reaction and heat the mixture to reflux until all the magnesium has reacted.

-

Allow the mixture to cool to room temperature.

-

Slowly add a solution of trifluoroacetic acid (11.4 g) in 15 ml of ether over approximately 20 minutes, maintaining the internal temperature at about 20-30 °C with external cooling.

-

Keep the mixture at room temperature for 15 minutes and then heat to reflux for three hours.

-

Allow the mixture to cool for 12 hours.

-

Pour the cooled mixture onto a mixture of crushed ice and hydrochloric acid.

-

Separate the ethereal phase.

-

Extract the aqueous phase twice with 100 ml of ether.

-

Combine the ether extracts for further purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons are expected. The fluorine atom on the phenyl ring will cause splitting of the adjacent proton signals. |

| ¹³C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons are characteristic. The carbon atoms attached to fluorine will show C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected: one for the trifluoromethyl group and another for the fluorine atom on the aromatic ring. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key feature. C-F stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 192. Fragmentation patterns would likely involve the loss of CO, CF₃, and other fragments from the aromatic ring. |

Note: Detailed spectral data including specific chemical shifts, coupling constants, and peak assignments can be found in various spectroscopic databases.[1]

Reactivity and Applications

This compound is a valuable fluorinated building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[2] The presence of the trifluoromethyl group significantly influences its reactivity.

-

Nucleophilic Addition: The carbonyl group is highly electrophilic due to the electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack.

-

Aldol Reactions: It can participate in reactions such as the proline-catalyzed asymmetric aldol reaction.

The incorporation of fluorine atoms and the trifluoromethyl group into molecules can enhance their metabolic stability, lipophilicity, and bioavailability, making this compound a key intermediate in drug discovery.[4]

Biological Relevance

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. The introduction of the fluorinated acetophenone moiety is a strategy employed in the design of enzyme inhibitors and other bioactive molecules. For instance, trifluoromethyl-containing compounds have been synthesized and evaluated as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE).[5] Furthermore, various acetophenone derivatives have been studied for their antifungal activities against phytopathogenic fungi.[6]

Safety Information

This compound is a flammable solid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 655-32-3 [chemicalbook.com]

- 3. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 4. 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone|RUO [benchchem.com]

- 5. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,2,2,4'-Tetrafluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,2,2,4'-tetrafluoroacetophenone, a key fluorinated building block in the development of pharmaceuticals and advanced materials. This document details experimental protocols for the most common and effective synthetic strategies, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound, also known as 1-(4-fluorophenyl)-2,2,2-trifluoroethanone, is a valuable intermediate in organic synthesis.[1] Its trifluoromethyl and fluoro-substituted phenyl moieties impart unique electronic and lipophilic properties, making it a desirable component in the design of biologically active molecules and functional materials. This guide will focus on two principal synthetic methodologies: Friedel-Crafts acylation of fluorobenzene and the reaction of an organometallic reagent derived from a fluorinated precursor with a trifluoroacetylating agent.

Physicochemical and Safety Data

A summary of the known physical and safety data for this compound is presented in Table 1.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O | [2] |

| Molecular Weight | 192.11 g/mol | [2][3] |

| CAS Number | 655-32-3 | [2][3] |

| Melting Point | 24-27 °C | [3] |

| Boiling Point | 66-67 °C at 34 mmHg | [3] |

| Density | 1.37 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.448 | [3] |

| GHS Hazard Statements | H228, H315, H319, H335 | [2] |

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are detailed below.

Method 1: Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation of fluorobenzene with a trifluoroacetylating agent is a direct and common method for the synthesis of this compound. The fluorine substituent on the benzene ring is an ortho-, para-director, with the para-product being favored due to reduced steric hindrance.[4]

Reaction Scheme:

Caption: Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol:

This protocol is based on a general procedure for the microwave-assisted Friedel-Crafts acylation of fluorobenzene using a solid-supported scandium triflate catalyst.[4][5]

Materials and Equipment:

-

Fluorobenzene

-

Trifluoroacetic anhydride

-

Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a microwave reaction vessel, combine fluorobenzene (1.0 eq), trifluoroacetic anhydride (1.2 eq), and the scandium triflate resin catalyst (5 mol%).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a power of 100 watts, with a 30-second on/off pulse cycle.

-

Maintain the reaction temperature at 50°C for 20 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter to remove the solid catalyst.

-

Wash the filtrate with water until the pH of the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Table 2: Stoichiometry and Yield for Friedel-Crafts Acylation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume | Yield (%) |

| Fluorobenzene | 96.10 | 0.05 | 1.0 | 4.81 g (4.6 ml) | - |

| Trifluoroacetic Anhydride | 210.03 | 0.06 | 1.2 | 12.6 g (8.5 ml) | - |

| This compound | 192.11 | - | - | - | 75-85 (estimated) |

Method 2: Grignard/Organolithium Reaction

An alternative approach involves the use of an organometallic reagent, such as a Grignard or organolithium reagent, derived from a 4-halo-fluorobenzene. This nucleophilic species is then reacted with a trifluoroacetylating agent like ethyl trifluoroacetate. The following protocol is adapted from the synthesis of the analogous 4'-bromo-2,2,2-trifluoroacetophenone.[6]

Reaction Scheme:

Caption: Grignard-based synthesis pathway.

Experimental Protocol:

Materials and Equipment:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Flame-dried, three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (argon or nitrogen)

-

Dry ice/acetone bath

-

Cannula

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of 4-Fluorophenylmagnesium Bromide:

-

To a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In a dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

-

Reaction with Ethyl Trifluoroacetate:

-

In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF.

-

Cool this solution to -78°C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via cannula, maintaining the temperature below -70°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 30 minutes, then allow it to gradually warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by pouring the mixture into a saturated aqueous ammonium chloride solution.

-

Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Table 3: Stoichiometry and Yield for Grignard/Organolithium Reaction

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume | Yield (%) |

| 4-Bromofluorobenzene | 175.00 | 0.025 | 1.0 | 4.37 g | - |

| Magnesium | 24.31 | 0.030 | 1.2 | 0.73 g | - |

| Ethyl Trifluoroacetate | 142.08 | 0.0275 | 1.1 | 3.91 g (3.5 ml) | - |

| This compound | 192.11 | - | - | - | 60-70 (estimated) |

Experimental Workflows

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General experimental workflow.

Conclusion

This technical guide has outlined two robust and reliable methods for the synthesis of this compound. The Friedel-Crafts acylation offers a more direct route, while the Grignard/organolithium pathway provides a versatile alternative, particularly when substituted fluorinated precursors are readily available. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important fluorinated building block. Careful execution of these procedures, with appropriate attention to anhydrous conditions for the organometallic route, should allow for the successful preparation of this compound for further applications in drug discovery and materials science.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. This compound | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 6. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

2,2,2,4'-Tetrafluoroacetophenone physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2,2,2,4'-Tetrafluoroacetophenone (CAS No. 655-32-3), a critical fluorinated building block in pharmaceutical and agrochemical synthesis. The document outlines its melting and boiling points, provides standardized experimental protocols for their determination, and includes a workflow diagram for clarity.

Core Physical Properties

This compound is a compound valued for its role as an intermediate in synthesizing biologically active molecules. Its physical state at ambient temperature is near its melting point, appearing as a white to light yellow powder or a clear liquid.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Physical Property | Value | Conditions |

| Melting Point | 24-27 °C | Atmospheric Pressure[1][2][3][4][5][6] |

| 26 °C | Atmospheric Pressure | |

| Boiling Point | 152 °C | Atmospheric Pressure |

| 66-67 °C | 34 mmHg (Reduced Pressure)[1][3][4][6] |

Experimental Protocols

While the specific original literature detailing the experimental determination of these values for this compound is not readily cited in common chemical databases, the following sections describe standard and widely accepted methodologies for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This method is fundamental for assessing the purity of a compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[9] For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro Method under Reduced Pressure)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum) is standard practice.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Vacuum source and manometer

-

Sample of this compound

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in the small test tube.

-

Apparatus Assembly: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer.

-

Reduced Pressure Setup: The entire assembly is placed in a heating bath (like a Thiele tube) and connected to a vacuum line with a manometer to measure the pressure. The system is evacuated to the desired pressure (e.g., 34 mmHg).

-

Heating: The heating bath is warmed gently. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10] This temperature is recorded along with the precise pressure measured by the manometer.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the physical properties of a chemical compound like this compound.

Caption: Workflow for determining melting and boiling points.

References

- 1. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | 655-32-3 [chemicalbook.com]

- 4. 2,2,2,4′-四氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 655-32-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,2,2,4'-Tetrafluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the fluorinated building block, 2,2,2,4'-Tetrafluoroacetophenone (α,α,α,4-Tetrafluoroacetophenone).[1][2] This compound, with the chemical formula C₈H₄F₄O and a molecular weight of 192.11 g/mol , is of interest in synthetic and medicinal chemistry.[3][4] Its characterization through various spectroscopic techniques is crucial for confirming its identity and purity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 655-32-3 | [3][4] |

| Molecular Formula | C₈H₄F₄O | [3][4] |

| Molecular Weight | 192.11 g/mol | [4] |

| Form | Liquid | [5] |

| Melting Point | 24-27 °C (lit.) | [1][5] |

| Boiling Point | 66-67 °C / 34 mmHg (lit.) | [1][5] |

| Density | 1.37 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.448 (lit.) | [1][5] |

| InChI | 1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | [3][5] |

| InChIKey | LUKLMXJAEKXROG-UHFFFAOYSA-N | [3][5] |

| SMILES | FC1=CC=C(C=C1)C(=O)C(F)(F)F | [5] |

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom on the phenyl ring.

Note: Specific, publicly available ¹H NMR peak data for this compound is limited. The following is a predicted interpretation based on the structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet of doublets | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.3 | Doublet of doublets | 2H | Aromatic protons meta to the carbonyl group |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Note: Specific, publicly available ¹³C NMR peak data for this compound is limited. The data below is based on general knowledge of similar structures.

| Chemical Shift (ppm) | Assignment |

| ~180-185 | C=O (carbonyl) |

| ~165 (quartet) | C-F on phenyl ring |

| ~132 (quartet) | Aromatic CH ortho to C=O |

| ~130 | Quaternary aromatic carbon attached to C=O |

| ~116 (quartet) | Aromatic CH meta to C=O |

| ~116 (quartet) | -CF₃ |

¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[6][7][8]

Note: Specific, publicly available ¹⁹F NMR peak data for this compound is limited. The following is a predicted interpretation.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -65 to -75 | Singlet | -CF₃ |

| ~ -100 to -120 | Multiplet | Aromatic C-F |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carbonyl group and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch |

| ~1600, ~1500, ~1400 | Medium | Aromatic C=C stretches |

| ~1300-1000 | Strong | C-F stretches |

The NIST WebBook provides a condensed phase IR spectrum for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Interpretation |

| 192 | Molecular ion [M]⁺ |

| 123 | [M - CF₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[9]

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum over a wide spectral range due to the large chemical shift dispersion of fluorine.[7]

-

Proton decoupling can be used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

References

- 1. This compound | 655-32-3 [chemicalbook.com]

- 2. 2,2,2,4′-Tetrafluoroacetophenone - α,α [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2,4'-Tetrafluoroacetophenone, with the IUPAC name 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone , is a significant fluorinated building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a trifluoromethyl group and a fluorinated phenyl ring, imparts unique chemical properties that are highly valued in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone | [3][4] |

| Synonyms | α,α,α,4-Tetrafluoroacetophenone, p-Fluorotrifluoroacetophenone | [4] |

| CAS Number | 655-32-3 | [3] |

| Molecular Formula | C₈H₄F₄O | [3] |

| Molecular Weight | 192.11 g/mol | |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | |

| Melting Point | 24-27 °C (lit.) | [1] |

| Boiling Point | 66-67 °C at 34 mmHg (lit.) | [1] |

| Density | 1.37 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.448 (lit.) | |

| Flash Point | 32 °C (89.6 °F) - closed cup | |

| InChI | 1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11,12)/h1-4H | |

| SMILES | Fc1ccc(cc1)C(=O)C(F)(F)F |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.[5]

Materials:

-

Fluorobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of trifluoroacetic anhydride in anhydrous dichloromethane is added dropwise to the stirred suspension.

-

Following the addition, a solution of fluorobenzene in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Role in the Synthesis of Bioactive Molecules

This compound is a versatile intermediate in the synthesis of more complex and biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[6] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which can improve the efficacy of drug candidates.

One example of its application is in aldol condensation reactions to create larger molecules with potential biological activity.

Representative Aldol Reaction Protocol:

Materials:

-

This compound

-

An appropriate ketone or aldehyde

-

A suitable base (e.g., sodium hydroxide, lithium diisopropylamide) or acid catalyst

-

An appropriate solvent (e.g., ethanol, tetrahydrofuran)

Procedure:

-

In a reaction vessel, this compound is dissolved in the chosen solvent.

-

The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base used).

-

The base is added slowly to generate the enolate.

-

The second carbonyl compound (ketone or aldehyde) is then added to the reaction mixture.

-

The reaction is stirred until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the aldol adduct.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a precursor in organic synthesis. The presence of the trifluoromethyl group is a key feature, as its incorporation into organic molecules can significantly alter their physical and biological properties. In drug development, this can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

Due to these properties, this compound is a valuable starting material for the synthesis of a wide range of compounds, including enzyme inhibitors, receptor agonists/antagonists, and novel agrochemicals.

Conclusion

This compound is a key fluorinated intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods such as Friedel-Crafts acylation. Its primary value to researchers and drug development professionals lies in its utility as a building block for introducing a trifluoromethylated phenyl moiety into more complex structures, thereby enabling the fine-tuning of the properties of bioactive molecules. This technical guide provides the foundational information necessary for the effective use of this versatile compound in a research and development setting.

References

- 1. This compound | 655-32-3 [chemicalbook.com]

- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. nbinno.com [nbinno.com]

α,α,α,4-Tetrafluoroacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α,α,4-Tetrafluoroacetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the chemical characteristics of α,α,α,4-Tetrafluoroacetophenone, including its physical and chemical properties, spectral data, and safety information. Detailed experimental protocols for its synthesis and purification are also presented, alongside a discussion of its applications as a versatile building block in organic synthesis.

Chemical and Physical Properties

α,α,α,4-Tetrafluoroacetophenone, also known as 4'-fluoro-2,2,2-trifluoroacetophenone, is a halogenated ketone. Its key physical and chemical properties are summarized in the table below. The presence of the trifluoromethyl group and the fluorine atom on the phenyl ring significantly impacts its electronic properties and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄F₄O | |

| Molecular Weight | 192.11 g/mol | |

| Appearance | Liquid | |

| Melting Point | 24-27 °C | |

| Boiling Point | 66-67 °C at 34 mmHg | |

| Density | 1.37 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.448 | |

| Flash Point | 32 °C (89.6 °F) - closed cup |

Spectral Data

The structural elucidation of α,α,α,4-Tetrafluoroacetophenone is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the fluorine substitution at the para position, the aromatic region will likely display a complex splitting pattern. The protons ortho to the fluorine will be split by the fluorine and the adjacent aromatic proton, and the protons meta to the fluorine will be split by the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show coupling with the fluorine atom attached to the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption peaks are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O (carbonyl) stretching |

| ~1600, ~1500 | C=C aromatic ring stretching |

| ~1250 | C-F stretching (aromatic) |

| 1100-1200 | C-F stretching (trifluoromethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 192. Common fragmentation patterns for acetophenones involve cleavage of the acyl group. Expected fragments for α,α,α,4-Tetrafluoroacetophenone include:

-

[M - CF₃]⁺ (m/z = 123)

-

[4-fluorophenyl]⁺ (m/z = 95)

Experimental Protocols

Synthesis of α,α,α,4-Tetrafluoroacetophenone via Grignard Reaction

This protocol describes a common method for the synthesis of fluorinated acetophenones using a Grignard reagent.

Diagram: Synthesis Workflow

Caption: A typical workflow for the synthesis of α,α,α,4-Tetrafluoroacetophenone.

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent (4-fluorophenylmagnesium bromide).

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude α,α,α,4-Tetrafluoroacetophenone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Reactivity and Applications

α,α,α,4-Tetrafluoroacetophenone is a valuable building block in organic synthesis, particularly for the introduction of the 4-fluorophenyl and trifluoromethyl moieties into more complex molecules. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Its applications are prominent in the field of drug discovery and development. The incorporation of fluorine can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Furthermore, the 4-fluorophenyl group is a common substituent in many approved drugs, where it can improve binding affinity to biological targets.

Diagram: Role in Drug Development

Caption: The utility of α,α,α,4-Tetrafluoroacetophenone in the drug development pipeline.

Safety Information

α,α,α,4-Tetrafluoroacetophenone is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard | Description |

| GHS Pictograms | Flame, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing |

An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the core methodologies, including Friedel-Crafts acylation and organometallic routes, presenting quantitative data, detailed experimental protocols, and process visualizations to aid in research and development.

Introduction

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone, a fluorinated aromatic ketone, is a valuable building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and binding affinity of target molecules, making it a desirable moiety in medicinal chemistry. The primary and most established methods for the synthesis of this compound are Friedel-Crafts acylation of fluorobenzene and the reaction of an organometallic reagent derived from a 4-halofluorobenzene with a trifluoroacetylating agent.

Core Synthesis Routes

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone is predominantly achieved through two main pathways:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with a trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst. The fluorine atom on the benzene ring is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is overwhelmingly favored.[1]

-

Organometallic Routes (Grignard and Organolithium): These methods involve the formation of a nucleophilic carbon center on the fluorophenyl ring. A 4-halofluorobenzene is converted into a Grignard or organolithium reagent, which then reacts with a suitable trifluoroacetyl electrophile, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

The logical workflow for selecting a synthesis route is outlined below:

Caption: Logical workflow for selecting a synthesis route.

Route 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a direct method for the synthesis of aryl ketones. In this case, fluorobenzene is reacted with a trifluoroacetylating agent. Common Lewis acids such as aluminum chloride (AlCl₃) are often used, though other catalysts like rare earth metal triflates have also been employed, sometimes in solvent-free conditions to enhance efficiency and greenness.

Caption: Friedel-Crafts acylation pathway.

Experimental Protocol: Friedel-Crafts Acylation with AlCl₃

This protocol is a representative procedure for the Friedel-Crafts acylation of fluorobenzene.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add fluorobenzene (1.0 eq.) to the flask.

-

Acylation: Add trifluoroacetic anhydride (1.1 eq.) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data: Friedel-Crafts Acylation

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) |

| AlCl₃ | Trifluoroacetic Anhydride | Dichloromethane | 0 to RT | 3 | ~75-85 | >95:5 |

| La(OTf)₃ / TfOH | Benzoyl Chloride* | Solvent-free | 140 | 4 | 87 | >99:1[2] |

| Sc(OTf)₃ Resin | Trifluoroacetic Anhydride | None (Microwave) | 40-60 | 0.5 | High | Predominantly para |

*Note: Data for benzoyl chloride is illustrative of the catalyst system's efficacy with unactivated benzenes like fluorobenzene.

Route 2: Organometallic Synthesis

Organometallic routes offer an alternative to Friedel-Crafts acylation, particularly when functional group tolerance is a concern with strong Lewis acids. These methods typically involve the preparation of a 4-fluorophenyl Grignard or organolithium reagent, followed by acylation.

Grignard Reagent Route

The Grignard route involves the reaction of 4-bromofluorobenzene with magnesium metal to form 4-fluorophenylmagnesium bromide. This organometallic species then acts as a nucleophile, attacking a trifluoroacetylating agent.

Caption: Grignard reagent synthesis pathway.

Experimental Protocol: Grignard Reagent Synthesis

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq.) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromofluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of ethyl trifluoroacetate (1.0 eq.) in anhydrous ether dropwise, keeping the temperature below 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid or saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Organolithium Route

An alternative organometallic approach involves the use of an organolithium reagent. This can be formed by halogen-metal exchange from 4-halofluorobenzene with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 4-fluorophenyllithium is a potent nucleophile that can react with trifluoroacetic anhydride.

Experimental Protocol: Organolithium Synthesis

-

Organolithium Formation:

-

Dissolve 4-bromofluorobenzene (1.0 eq.) in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq., typically a 1.6 M or 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

-

Acylation:

-

To the cold solution of 4-fluorophenyllithium, add trifluoroacetic anhydride (1.1 eq.) dropwise, ensuring the temperature remains below -60 °C.

-

After the addition, allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

After filtration and solvent removal, purify the product by vacuum distillation or chromatography.

-

Quantitative Data: Organometallic Routes

| Route | Precursor | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Grignard | 4-Bromofluorobenzene | Ethyl Trifluoroacetate | Diethyl Ether/THF | 0 to RT | 2-3 | 70-80 |

| Organolithium | 4-Bromofluorobenzene | Trifluoroacetic Anhydride | THF | -78 to RT | 2-3 | 65-75 |

Product Characterization

The final product, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone, should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₈H₄F₄O

-

Molecular Weight: 192.11 g/mol

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~8.1 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H).

-

¹⁹F NMR (CDCl₃): δ ~ -75 (s, 3F, CF₃), ~ -103 (m, 1F, Ar-F).

-

¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons, the trifluoromethyl carbon (quartet), and the carbonyl carbon.

-

IR (neat, cm⁻¹): ~1720 (C=O stretch), characteristic C-F and aromatic C-H stretches.

-

Mass Spectrometry (EI): M⁺ at m/z 192, with characteristic fragments for [M-CF₃]⁺ and [FC₆H₄CO]⁺.

-

Conclusion

Both Friedel-Crafts acylation and organometallic routes provide viable pathways for the synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the tolerance of other functional groups in more complex substrates. The Friedel-Crafts route is more direct, while organometallic methods offer an alternative when strong Lewis acids are incompatible with the substrate. The provided protocols and data serve as a guide for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 2,2,2,4'-Tetrafluoroacetophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for 2,2,2,4'-Tetrafluoroacetophenone (CAS Number: 655-32-3), a versatile fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

This compound is a fluorinated ketone with the molecular formula C₈H₄F₄O.[2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |